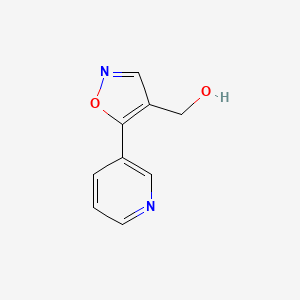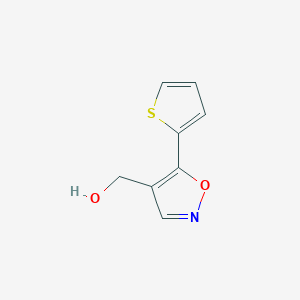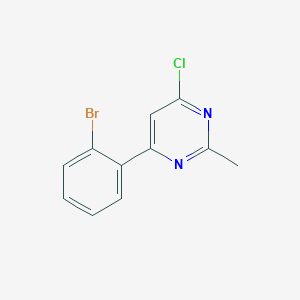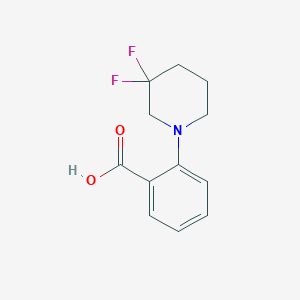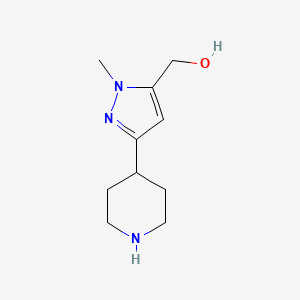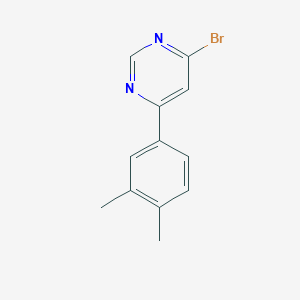
4-Bromo-6-(3,4-dimethylphenyl)pyrimidine
Vue d'ensemble
Description
“4-Bromo-6-(3,4-dimethylphenyl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms . The empirical formula of this compound is C12H11BrN2 and its molecular weight is 263.13 .
Synthesis Analysis
The synthesis of pyrimidines has been widely studied. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring which is a six-membered heterocyclic aromatic compound containing two nitrogen atoms. This pyrimidine ring is substituted at the 4th position by a bromine atom and at the 6th position by a 3,4-dimethylphenyl group .Chemical Reactions Analysis
Pyrimidines, including “this compound”, can undergo various chemical reactions. For example, 5-bromopyrimidine undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation. It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Applications De Recherche Scientifique
Synthesis and Biological Activities
Anti-HIV-1 Activity : Pyrimidine derivatives have been synthesized for potential anti-HIV-1 activities. A study demonstrated the synthesis of new 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one, showing virus-inhibiting properties against type 1 human immunodeficiency virus (HIV-1) in vitro (Novikov et al., 2004).
Antibacterial Properties : Research into the synthesis of new polyheterocyclic ring systems derived from pyrimidine precursors has been conducted, with some derivatives showing significant antibacterial properties (Abdel‐Latif et al., 2019).
Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized, evaluated for their anticancer and anti-5-lipoxygenase activities, revealing significant biological effects in vitro (Rahmouni et al., 2016).
Antimicrobial Activity : Pyrimidine tetrazole derivatives have been synthesized, characterized, and evaluated for their antimicrobial activity, demonstrating effectiveness against specific bacterial strains (Bhoge et al., 2021).
Synthetic Methodologies
Scalable Synthesis : An improved and scalable synthesis method for a pyrimidine derivative, showcasing the practical approach towards producing pyrimidine-based compounds with potential for further functionalization and biological application (Bugge et al., 2014).
Novel Synthetic Routes : Innovative synthetic routes to produce pyrimido[4,5-e][1,3,4] thiadiazine derivatives from pyrimidine precursors, demonstrating the versatility of pyrimidine chemistry in the creation of complex molecules (Rahimizadeh et al., 2007).
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to interact with a wide range of targets, including tyrosine kinases and various enzymes involved in cellular metabolism .
Mode of Action
Pyrimidine derivatives are generally known to interact with their targets by binding to the active site, thereby modulating the activity of the target protein .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, and anti-inflammatory activities .
Pharmacokinetics
The pharmacokinetic properties of pyrimidine derivatives are generally influenced by their chemical structure, and modifications to the pyrimidine ring can significantly impact their bioavailability .
Result of Action
Pyrimidine derivatives are known to exert a wide range of biological effects, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrimidine derivatives .
Orientations Futures
The future directions for “4-Bromo-6-(3,4-dimethylphenyl)pyrimidine” and other pyrimidines could involve further exploration of their synthesis methods, chemical reactions, and mechanisms of action. There could also be further investigation into their physical and chemical properties, safety and hazards, and potential applications in various fields .
Propriétés
IUPAC Name |
4-bromo-6-(3,4-dimethylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-8-3-4-10(5-9(8)2)11-6-12(13)15-7-14-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSQCLHNLXEBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC=N2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









